Bis(4-nitrophenyl) octanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

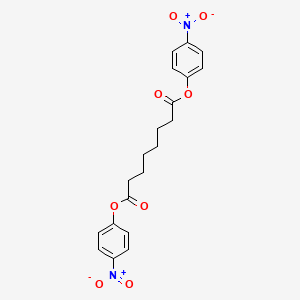

Bis(4-nitrophenyl) octanedioate is an organic compound featuring two 4-nitrophenyl groups esterified to the terminal carboxyl groups of octanedioic acid (suberic acid). The structure combines the electron-withdrawing nitro groups (-NO₂) at the para positions of the phenyl rings with an eight-carbon aliphatic chain, creating a molecule with distinct physicochemical properties. Its synthesis involves esterification reactions between 4-nitrophenol and octanedioyl dichloride under controlled conditions, yielding a crystalline solid with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(4-nitrophenyl)suberate typically involves the esterification of suberic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of bis-(4-nitrophenyl)suberate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis-(4-nitrophenyl)suberate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in bis-(4-nitrophenyl)suberate can be hydrolyzed in the presence of water and a catalyst, leading to the formation of suberic acid and 4-nitrophenol.

Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Hydrolysis: Suberic acid and 4-nitrophenol.

Reduction: Bis-(4-aminophenyl)suberate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis-(4-nitrophenyl)suberate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester bonds and as a precursor for other functionalized compounds.

Biology: Employed in studies involving enzyme kinetics and mechanisms, especially in the hydrolysis of ester bonds.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon hydrolysis.

Industry: Utilized in the production of polymers and as a cross-linking agent in the manufacture of various materials.

Mechanism of Action

The mechanism of action of bis-(4-nitrophenyl)suberate primarily involves the hydrolysis of its ester bonds. In biological systems, this hydrolysis can be catalyzed by esterases or other hydrolytic enzymes, leading to the release of suberic acid and 4-nitrophenol. The nitro groups in the compound can also undergo reduction or substitution reactions, depending on the environmental conditions and the presence of specific reagents.

Comparison with Similar Compounds

Bis(4-nitrophenyl) octanedioate belongs to a broader class of nitroaromatic esters. Below is a detailed comparison with structurally related compounds, focusing on synthesis, reactivity, and functional properties.

Structural Analogues

Reactivity and Functional Performance

- Hydrolysis Kinetics : this compound exhibits slower hydrolysis compared to shorter-chain analogues like bis(4-nitrophenyl) succinate. This is attributed to the increased hydrophobicity and steric shielding of the ester groups by the octanedioate chain .

- Thermal Stability : The compound decomposes at ~220°C, outperforming ortho-substituted derivatives (e.g., bis(2-nitrophenyl) octanedioate) due to reduced intramolecular strain .

- coli and C. albicans . The nitro group’s electron-withdrawing nature likely enhances membrane penetration in microbial targets.

Data Table: Key Physicochemical Properties

| Property | This compound | Bis(4-nitrophenyl) Succinate | Bis(4-nitrophenyl) Adipate |

|---|---|---|---|

| Melting Point | 148–152°C | 112–115°C | 98–101°C |

| Solubility in DMSO | 25 mg/mL | 40 mg/mL | 35 mg/mL |

| Hydrolysis Half-life (pH 9) | 120 min | 45 min | 75 min |

Biological Activity

Bis(4-nitrophenyl) octanedioate is an organic compound with the chemical formula C18H18N2O4, characterized by two 4-nitrophenyl groups linked by an octanedioate backbone. This compound is classified as a diester and is notable for its potential applications in materials science and medicinal chemistry. The presence of nitro groups in its structure suggests possible biological activities, particularly in the realms of antibacterial and anticancer properties, which are common among nitrophenyl derivatives.

The structural features of this compound contribute to its biological activity. The nitro groups are known for their electron-withdrawing properties, which can enhance the compound's reactivity and influence its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 342.35 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Case Studies and Research Findings

- Antimicrobial Studies : A study on similar nitrophenyl compounds indicated that they possess antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

- Cytotoxicity Assays : Research involving nitrophenyl derivatives has demonstrated cytotoxic effects on cancer cell lines. For example, studies have shown that these compounds can induce apoptosis through oxidative stress mechanisms, leading to cell death in tumor cells.

- Mechanistic Insights : The presence of nitro groups may facilitate the formation of reactive oxygen species (ROS), which play a crucial role in mediating biological activities such as DNA damage and apoptosis in cancer cells. This suggests that this compound could potentially act as a chemotherapeutic agent.

Comparative Analysis

To further understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bis(4-nitrophenyl) carbonate | Contains carbonate instead of diacid | Different reactivity profile due to carbonate |

| Bis(2-acetyloxycarbonylphenyl) octanedioate | Acetoxy groups instead of nitro groups | May exhibit distinct biological activities |

| Bis(4-nitrophenyl) oxalate | Oxalate backbone instead of octanedioate | Different solubility and reactivity profile |

Q & A

Q. Basic: How can researchers design a robust experimental protocol for synthesizing bis(4-nitrophenyl) octanedioate?

Methodological Answer:

Synthesis protocols should incorporate factorial design principles to optimize reaction conditions (e.g., temperature, catalyst loading, and solvent polarity). For example, a pre-experimental design (e.g., one-factor-at-a-time) can identify critical variables, followed by a full factorial design to assess interactions . Characterization should include HPLC (>95.0% purity verification) and NMR (to confirm ester linkage formation between 4-nitrophenol and octanedioic acid) . Accelerated stability testing under varying pH and temperature conditions can preempt degradation issues .

Q. Basic: What analytical techniques are recommended to resolve contradictions in spectral data during structural validation?

Methodological Answer:

Discrepancies in FT-IR or NMR spectra (e.g., unexpected peaks) should be addressed by cross-validating with computational chemistry tools (e.g., COMSOL Multiphysics for molecular simulations) and comparing against standardized reference spectra from databases like NIST Chemistry WebBook . If contradictions persist, replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .

Q. Advanced: How can multi-factor optimization improve yield in this compound synthesis?

Methodological Answer:

Advanced orthogonal design (e.g., Taguchi method) minimizes experimental runs while maximizing yield. Variables include reaction time, molar ratios, and solvent dielectric constant. Response surface methodology (RSM) can model non-linear interactions, and pareto analysis identifies dominant factors . Virtual simulations via AI-driven platforms (e.g., COMSOL) predict optimal conditions before lab validation, reducing resource consumption .

Q. Advanced: What strategies mitigate data variability in kinetic studies of this compound hydrolysis?

Methodological Answer:

Use controlled-environment reactors (e.g., pH-stat systems) to maintain constant hydrolysis conditions. Employ high-throughput UV-Vis spectroscopy to track 4-nitrophenol release (λ_max = 400 nm) . Statistical tools like ANOVA assess variability sources (e.g., temperature fluctuations). For conflicting kinetic models (e.g., first-order vs. pseudo-first-order), apply Akaike Information Criterion (AIC) to select the best-fit model .

Q. Basic: What are the best practices for assessing the environmental impact of this compound degradation products?

Methodological Answer:

Degradation studies under simulated environmental conditions (e.g., UV exposure, microbial action) should be paired with LC-MS/MS to detect 4-nitrophenol and octanedioic acid byproducts . Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate acute toxicity. Data should be benchmarked against regulatory thresholds (e.g., EPA PRTR listings) .

Q. Advanced: How can computational modeling predict the reactivity of this compound in novel applications?

Methodological Answer:

Density Functional Theory (DFT) calculations model electron density distribution to predict sites for nucleophilic attack or photodegradation. Molecular dynamics simulations (e.g., using GROMACS) assess solvent interactions. Validate predictions with experimental data (e.g., Hammett substituent constants for nitro groups) . Cross-disciplinary collaboration with materials science teams can explore applications like polymer crosslinking .

Q. Basic: How should researchers address discrepancies between theoretical and experimental purity levels?

Methodological Answer:

Theoretical purity (e.g., via stoichiometric calculations) may deviate due to side reactions (e.g., di-esterification). Use preparative chromatography (e.g., flash column) to isolate impurities, followed by GC-MS for identification . Methodological refinement, such as adjusting reaction quenching protocols, reduces byproduct formation .

Q. Advanced: What interdisciplinary approaches resolve contradictions in this compound’s biomedical vs. environmental research data?

Methodological Answer:

Contradictions (e.g., biocompatibility in vitro vs. ecotoxicity in vivo) require multi-scale modeling. Systems biology tools (e.g., COPASI) integrate pharmacokinetic data with environmental fate models. Meta-analyses of peer-reviewed studies (using platforms like Google Scholar) identify context-dependent variables (e.g., biofilm interactions in aquatic systems) .

Properties

CAS No. |

49759-35-5 |

|---|---|

Molecular Formula |

C20H20N2O8 |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

bis(4-nitrophenyl) octanedioate |

InChI |

InChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2 |

InChI Key |

QPRJCXJSVYJEEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.